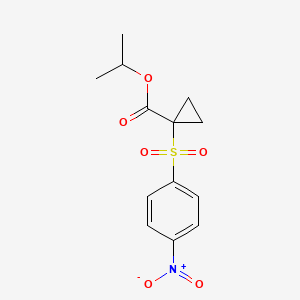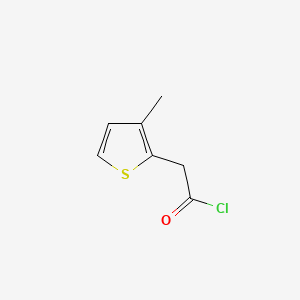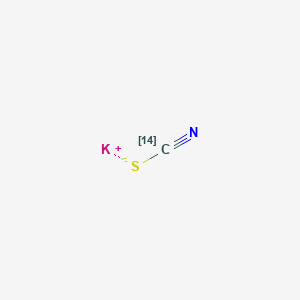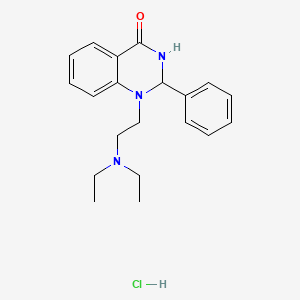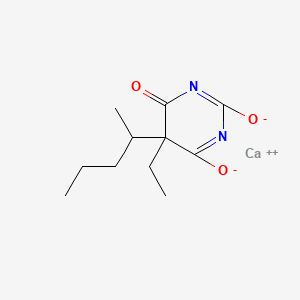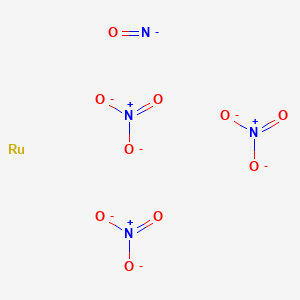
Ruthenium(III) nitrosyl nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium(III) nitrosyl nitrate is a coordination compound with the formula Ru(NO)(NO3)3. It is known for its distinctive red-brown color and is commonly used as a precursor in the synthesis of various ruthenium-based catalysts and materials. This compound is particularly notable for its applications in catalysis and materials science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ruthenium(III) nitrosyl nitrate can be synthesized through several methods. One common approach involves the reaction of ruthenium chloride (RuCl3) with nitric acid (HNO3) and nitrous acid (HNO2) under reflux conditions. The process typically involves the following steps:
- Dissolving RuCl3 in dilute HNO3.
- Gradually adding HNO2 solution under reflux conditions until the solution turns rose red, indicating the formation of ruthenium nitrosyl chloride.
- Removing excess chloride ions using silver nitrate (AgNO3) solution and filtering the mixture.
- Drying the resulting solution by distillation to obtain pure this compound solid .
Industrial Production Methods: Industrial production of this compound often involves similar chemical reactions but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Ruthenium(III) nitrosyl nitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of various coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium borohydride and other reducing agents are frequently used.
Substitution: Ligand exchange reactions often involve the use of different ligands under controlled conditions.
Major Products:
Oxidation: Higher oxidation state ruthenium compounds.
Reduction: Lower oxidation state ruthenium compounds.
Substitution: Various ruthenium coordination complexes with different ligands.
Applications De Recherche Scientifique
Ruthenium(III) nitrosyl nitrate has a wide range of applications in scientific research, including:
Biology: Ruthenium compounds are studied for their potential biological activities, including anticancer properties and enzyme inhibition.
Medicine: Research is ongoing into the use of ruthenium compounds in medical applications, particularly in cancer treatment due to their ability to interact with DNA and proteins.
Industry: It is used in the production of thick-film resistors and other electronic components.
Mécanisme D'action
The mechanism of action of ruthenium(III) nitrosyl nitrate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets such as enzymes and DNA, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its catalytic activity, enabling it to facilitate various chemical transformations .
Comparaison Avec Des Composés Similaires
Ruthenium(III) nitrosyl nitrate can be compared with other ruthenium nitrosyl complexes, such as:
Ruthenium(II) nitrosyl complexes: These compounds have a lower oxidation state and different reactivity profiles.
Ruthenium(IV) nitrosyl complexes: These compounds have a higher oxidation state and are often more reactive.
Ruthenium nitrosyl chloride: This compound is similar in structure but contains chloride ligands instead of nitrate.
Uniqueness: this compound is unique due to its specific oxidation state and the presence of nitrate ligands, which confer distinct chemical properties and reactivity. Its ability to form stable coordination complexes and undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
N4O10Ru-4 |
|---|---|
Poids moléculaire |
317.1 g/mol |
Nom IUPAC |
nitroxyl anion;ruthenium;trinitrate |
InChI |
InChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q4*-1; |
Clé InChI |
KXNZEZJNRPNFBC-UHFFFAOYSA-N |
SMILES canonique |
[N-]=O.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru] |
Description physique |
Red-brown odorless crystals; [Alfa Aesar MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



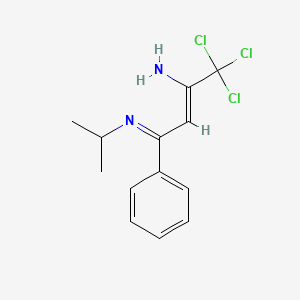

![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)
